Descobalt cobalamin

Description

Properties

CAS No. |

41632-95-5 |

|---|---|

Molecular Formula |

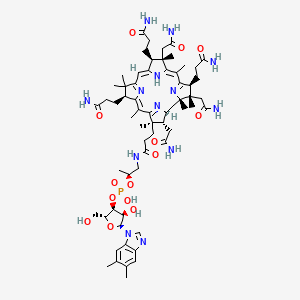

C62H90N13O14P |

Molecular Weight |

1272.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C62H90N13O14P/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86)/b38-23-,50-32-,55-33-/t31-,34+,35+,36+,37-,41+,52+,53+,56+,57-,59+,60-,61-,62-/m0/s1 |

InChI Key |

NEZOEVMZBDYNHZ-NMJLXZFMSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/N7)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)N7)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O |

Origin of Product |

United States |

Future Directions and Emerging Research Avenues

Development of Novel Descobalt Cobalamin Derivatives for Targeted Mechanistic Studies

The chemical scaffold of this compound, also known as hydrogenobalamin, offers a unique platform for the synthesis of novel derivatives to probe the mechanisms of cobalamin-dependent enzymes. louisville.edu By strategically modifying the corrin (B1236194) ring or the nucleotide loop, researchers can create molecular tools to investigate specific aspects of enzyme-cofactor interactions.

Future research in this area is focused on several key objectives:

Probing the Role of the Lower Ligand: The lower ligand, which is 5,6-dimethylbenzimidazole (B1208971) in cobalamin, plays a crucial role in modulating the reactivity of the cobalt center. By synthesizing this compound derivatives with altered lower ligands, it is possible to dissect the contribution of this moiety to cofactor binding and catalysis in human enzymes like methylmalonyl-CoA mutase. nih.gov

Introducing Spectroscopic Probes: The corrin ring can be chemically modified to include fluorescent or spin-labeled probes. These modified this compound derivatives can then be used in advanced spectroscopic studies to monitor conformational changes in both the cofactor and the enzyme during the catalytic cycle.

Creating Metal-Substituted Analogues: this compound serves as a crucial precursor for the synthesis of other metallo-corrinoids. For instance, the insertion of nickel into hydrogenobalamin yields nibalamin, a structural mimic of four-coordinate base-off cobalamins that can act as a potent inhibitor of bacterial adenosyltransferase. louisville.edunih.gov The synthesis of a range of metal analogues, including those with rhodium, zinc, and copper, will allow for a systematic investigation of how the central metal ion influences the biological activity of the cofactor. louisville.edu

| Derivative Type | Research Objective | Potential Application |

| Modified Lower Ligand | Investigate the role of the nucleotide loop in enzyme binding and catalysis. nih.gov | Elucidate the mechanism of cobalamin-dependent enzymes. |

| Spectroscopically Labeled Corrin Ring | Monitor conformational changes during the enzymatic reaction. | Provide real-time insights into enzyme dynamics. |

| Metal-Substituted Analogues (e.g., Nibalamin) | Understand the influence of the central metal ion on biological activity. louisville.edu | Develop enzyme inhibitors and novel therapeutic agents. |

Integration of Advanced Biophysical Techniques with Computational Approaches

To gain a deeper understanding of the structure, dynamics, and electronic properties of this compound and its derivatives, the integration of advanced biophysical techniques with sophisticated computational methods is essential. This synergistic approach allows for the interpretation of complex experimental data and provides predictive models for the behavior of these molecules.

Advanced Biophysical Techniques:

A range of biophysical methods are being employed to characterize this compound and its interactions with proteins:

Spectroscopic Techniques: Electronic absorption, circular dichroism (CD), magnetic circular dichroism (MCD), and resonance Raman (rR) spectroscopies are powerful tools for probing the electronic structure of corrinoids. nih.gov These techniques can reveal subtle changes in the corrin ring upon modification or binding to an enzyme.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is used to determine the solution structures of this compound derivatives and to map their binding sites on enzymes. louisville.edu

X-ray Crystallography: This technique provides high-resolution three-dimensional structures of this compound analogues, such as nibyric acid, offering detailed insights into the coordination geometry of the corrin ring with different metal ions. louisville.edu

Computational Approaches:

Computational modeling provides a theoretical framework for understanding the experimental observations:

Density Functional Theory (DFT): DFT calculations are used to model the geometric and electronic properties of corrinoids, helping to assign spectral features and to understand the nature of the chemical bonds within the molecule. nih.govnih.gov

Time-Dependent DFT (TD-DFT): This method is employed to compute electronic absorption spectra, which can then be compared with experimental data to validate the computational models. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods allow for the study of large systems, such as an enzyme-cofactor complex, by treating the active site with a high level of quantum mechanical theory and the rest of the protein with classical molecular mechanics. nih.gov

| Technique | Information Obtained | Example Application |

| Resonance Raman Spectroscopy | Vibrational modes of the corrin ring. nih.gov | Probing changes in the corrin ring upon ligand binding. |

| X-ray Crystallography | High-resolution 3D structure. louisville.edu | Determining the coordination geometry of metal-substituted analogues. |

| Density Functional Theory (DFT) | Electronic structure and properties. nih.gov | Predicting the reactivity of novel this compound derivatives. |

Exploration of Synthetic Biology Tools for Tailored Cobalt-Free Corrinoid Production

The production of this compound and its derivatives in sufficient quantities for detailed study has been a significant challenge. Synthetic biology offers a powerful solution by enabling the engineering of microorganisms to produce these complex molecules in a controlled and efficient manner.

Future research in this area will focus on:

Pathway Engineering: The biosynthetic pathway for cobalamin is complex, involving numerous enzymatic steps. By manipulating the genes involved in this pathway in organisms like Escherichia coli, it is possible to create strains that accumulate cobalt-free intermediates, such as hydrogenobyric acid, which can then be purified and used for the synthesis of this compound and its analogues. louisville.edu

Enzyme Engineering: The enzymes in the cobalamin biosynthetic pathway can be engineered to accept alternative substrates, allowing for the production of novel corrinoid structures with modified side chains or other functionalities.

| Synthetic Biology Strategy | Objective | Potential Outcome |

| Pathway Engineering | Accumulate cobalt-free biosynthetic intermediates. louisville.edu | Scalable production of hydrogenobyric acid for derivative synthesis. |

| Enzyme Engineering | Create enzymes with altered substrate specificity. | Production of novel, non-natural corrinoid structures. |

| Metabolic Engineering | Optimize metabolic flux towards corrinoid biosynthesis. youtube.comnih.govrug.nl | Increased yields of this compound for research and applications. |

Interdisciplinary Research at the Interface of Organic Chemistry, Spectroscopy, and Enzymology

The full potential of this compound research can only be realized through a highly interdisciplinary approach that combines the expertise of organic chemists, spectroscopists, and enzymologists. This collaborative effort is crucial for designing, synthesizing, and characterizing novel this compound derivatives and for using them to unravel the complexities of cobalamin-dependent enzymatic reactions.

Key areas of interdisciplinary focus include:

Organic Synthesis of Probes: Organic chemists are essential for the design and synthesis of modified descobalt cobalamins that can be used as mechanistic probes. This includes the incorporation of isotopic labels, fluorescent tags, and photo-crosslinking agents.

Spectroscopic Characterization: Spectroscopists play a vital role in characterizing the physical and electronic properties of these novel derivatives and in using them to study enzyme-cofactor interactions in detail. nih.gov

Enzymatic Studies: Enzymologists are needed to investigate how these modified cofactors interact with cobalamin-dependent enzymes and to determine their effects on enzyme activity and mechanism. nih.govnih.gov

The synergy between these disciplines will be instrumental in advancing our understanding of the fundamental principles of corrinoid biochemistry and in paving the way for the development of new biotechnological and therapeutic applications based on the unique properties of this compound.

Q & A

Basic Research Questions

Q. What are the optimal methodological approaches for quantifying Descobalt cobalamin in human serum, considering sensitivity and specificity?

- Methodological Answer : Use a combination of serum methylmalonic acid (MMA) assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve diagnostic accuracy. Serum cobalamin alone has limited sensitivity (72–74% accuracy) compared to MMA, which demonstrates higher specificity (94% accuracy) for tissue-level deficiency . Include controls for renal function, as MMA levels can be confounded by kidney impairment.

| Method | Sensitivity (%) | Specificity (%) | Key Limitation |

|---|---|---|---|

| Serum Cobalamin (Immunoassay) | 72–74 | 65–70 | Low specificity for deficiency |

| Serum MMA (LC-MS/MS) | 94 | 89–92 | Costly; requires specialized equipment |

Q. How should longitudinal studies on age-dependent changes in this compound mRNA expression be designed?

- Methodological Answer : Employ qRT-PCR with exponential decay modeling to capture biphasic degradation patterns. For human cerebral cortex studies, use two-component decay functions (fast phase T1/2 = 2.1 years; slow phase T1/2 = 23.5–33.2 years) to account for transcriptional decline and mRNA destabilization . Normalize data to stable housekeeping genes (e.g., GAPDH) and include age-stratified cohorts (e.g., fetal to 80+ years).

Q. What experimental controls are critical for studying this compound’s interaction with methionine synthase?

- Methodological Answer :

- Positive Controls : Use cobalamin-saturated methionine synthase extracts.

- Negative Controls : Include samples treated with cobalamin chelators (e.g., nitrous oxide).

- Technical Replicates : Perform triplicate assays to account for enzymatic variability .

- Data Documentation : Record reaction kinetics (Vmax, Km) and cofactor concentrations to ensure reproducibility.

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo data on this compound’s neuroprotective effects be resolved?

- Methodological Answer :

- Cross-Species Validation : Compare rodent models with human neuronal cell lines under matched cobalamin-depletion conditions.

- Dose-Response Analysis : Titrate this compound levels to identify threshold effects on cognitive performance (e.g., fluid intelligence tests with correlation coefficients of -0.28 to -0.38 in deficient cohorts) .

- Pathway Interrogation : Use CRISPR-Cas9 knockouts of cobalamin transporters (e.g., TCII) to isolate mechanism-specific effects.

Q. What statistical models best address non-linear degradation kinetics of this compound mRNA in aging tissues?

- Methodological Answer : Apply multi-phase exponential decay models (e.g., y = Ae<sup>-*k₁t</sup> + Be<sup>-*k₂t</sup>) to distinguish short-term transcriptional shutdown from long-term mRNA decay. Validate with Bayesian information criteria (BIC) to select the best-fit model (R² ≥ 0.90) . For small sample sizes, use bootstrapping to estimate confidence intervals for decay constants.

Q. How can inter-laboratory variability in this compound measurements be minimized?

- Methodological Answer :

- Standardized Protocols : Adopt ISO 15193 guidelines for pre-analytical factors (e.g., serum vs. plasma stability; hemolysis thresholds) .

- Reference Materials : Use NIST-certified cobalamin controls to calibrate assays.

- Blinded Reanalysis : Cross-validate 10% of samples between labs to quantify systematic errors .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in this compound’s association with hematologic vs. neurologic outcomes?

- Methodological Answer :

- Stratified Analysis : Subgroup patients by baseline MMA levels (e.g., <300 nmol/L vs. ≥300 nmol/L) to isolate neurologic effects independent of hematologic markers .

- Mendelian Randomization : Leverage genetic variants in cobalamin metabolism genes (e.g., MTR, MTRR) to infer causality.

- Meta-Analysis : Pool data from ≥5 cohorts using random-effects models to account for heterogeneity (I² < 50% preferred) .

Replication and Validation

Q. What steps ensure replicability of this compound’s role in epigenetic regulation?

- Methodological Answer :

- Open Data : Share bisulfite sequencing datasets (e.g., GEO Accession IDs) with raw methylation scores.

- Functional Assays : Combine ChIP-seq for histone methylation (H3K36me2) with siRNA knockdowns of cobalamin-dependent enzymes .

- Multi-Omics Integration : Correlate mRNA expression (RNA-seq) with methylation status (WGBS) in the same tissue samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.